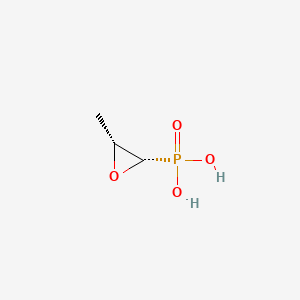

phosphomycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3R)-3-methyloxiran-2-yl]phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDXZJFXQJVXBF-GBXIJSLDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](O1)P(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phosphomycin's Inhibition of Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphomycin is a broad-spectrum antibiotic with a unique mechanism of action, targeting the initial committed step of peptidoglycan biosynthesis. This makes it a critical tool in combating multidrug-resistant bacterial infections. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its interaction with the MurA enzyme. It includes a comprehensive overview of the biochemical pathways, quantitative data on enzyme inhibition and bacterial susceptibility, detailed experimental protocols, and visualizations of the key processes to support research and development in this field.

Core Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound exerts its bactericidal effect by irreversibly inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[1][2][3] MurA catalyzes the first essential step in the cytoplasmic synthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity.[4][5] The inhibition of MurA disrupts the entire downstream pathway of peptidoglycan formation, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][4]

Cellular Uptake

For this compound to reach its cytoplasmic target, it must first be transported across the bacterial cell membrane. In both Gram-negative and Gram-positive bacteria, this compound is actively transported into the cell via two primary permease systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][3][4] These transport systems recognize this compound as a structural analog of their natural substrates, phosphoenolpyruvate (B93156) (PEP) and glucose-6-phosphate (G6P), respectively.[1][2] The expression of the UhpT system is notably induced by the presence of G6P.[1]

Enzymatic Inhibition of MurA

Once inside the cytoplasm, this compound acts as a phosphoenolpyruvate (PEP) analog and competitively inhibits the MurA enzyme.[2][5] The core of this inhibition lies in the formation of a stable, covalent bond with a specific cysteine residue (Cys115 in Escherichia coli) within the active site of MurA.[6] The highly reactive epoxide ring of this compound is susceptible to nucleophilic attack by the thiol group of this cysteine residue. This attack results in the opening of the epoxide ring and the formation of a stable thioether linkage, effectively and irreversibly inactivating the enzyme.[6]

The binding of the first substrate, UDP-N-acetylglucosamine (UNAG), to MurA induces a conformational change in the enzyme, which is crucial for the subsequent binding of PEP and for catalysis. This UNAG-induced "closed" conformation also optimally positions the active site cysteine for its nucleophilic attack on the bound this compound molecule, thereby enhancing the rate of MurA inactivation.

Quantitative Data

MurA Enzyme Inhibition

The inhibitory activity of this compound and other compounds against MurA is quantified by the half-maximal inhibitory concentration (IC50).

| Inhibitor | Organism | IC50 (µM) | Notes |

| This compound | E. coli | 8.8 | Without UNAG preincubation |

| This compound | E. coli | 0.4 | With UNAG preincubation |

| RWJ-3981 | E. coli | 0.9 (without UNAG)0.18 (with UNAG) | Cyclic disulfide inhibitor |

| RWJ-110192 | E. coli | 0.2 (without UNAG)0.027 (with UNAG) | Pyrazolopyrimidine inhibitor |

| RWJ-140998 | E. coli | 0.9 (without UNAG)0.07 (with UNAG) | Purine analog inhibitor |

| Terreic Acid | E. coli | 47-92 | In bacterial cultures |

Minimum Inhibitory Concentrations (MICs)

The in vitro susceptibility of various bacterial species to this compound is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth.

| Organism | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | 0.064 - 64 | 0.5 | 2 | [7][8] |

| Klebsiella pneumoniae | 0.064 - 32 | - | - | [8] |

| Pseudomonas aeruginosa | 2 - 64 | 64 | 256 | [7][8] |

| Staphylococcus aureus (MSSA & MRSA) | - | 1 | - | [9] |

| Enterococcus faecalis (VSE & VRE) | - | - | - | [4] |

| Enterococcus faecium (VSE & VRE) | - | - | - | [9] |

MIC50 and MIC90 represent the MICs required to inhibit 50% and 90% of the isolates, respectively.

Experimental Protocols

MurA Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

-

Purified MurA enzyme

-

Substrates: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP)

-

Test compound and reference inhibitor (e.g., this compound)

-

Assay Buffer: 50 mM HEPES, pH 7.8

-

Malachite Green reagent for phosphate detection

-

96-well microplates

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, UNAG, and the test compound at various concentrations.

-

Enzyme Addition: Add purified MurA enzyme to each well to a final concentration of approximately 250 nM.

-

Pre-incubation (for time-dependent inhibitors): Incubate the enzyme, UNAG, and inhibitor for a specific period (e.g., 30 minutes) at 37°C.

-

Reaction Initiation: Start the enzymatic reaction by adding PEP to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent.

-

Data Acquisition: Measure the absorbance at approximately 650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of MurA inhibition for each concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Mass Spectrometry for Covalent Adduct Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the covalent modification of MurA by this compound.

Procedure:

-

In Vitro Reaction: Incubate purified MurA with this compound under conditions that favor adduct formation.

-

Sample Preparation: Prepare the protein sample for mass spectrometry, which may involve buffer exchange and digestion with a protease (e.g., trypsin).

-

Mass Spectrometry Analysis: Analyze the sample using an ESI mass spectrometer.

-

Data Analysis: Search the MS/MS data against the known sequence of the MurA protein to identify peptides. A mass shift on the peptide containing the active site cysteine (Cys115) corresponding to the mass of the this compound molecule confirms the covalent attachment.

X-ray Crystallography of the MurA-Phosphomycin Complex

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex.

Procedure:

-

Protein Expression and Purification: Overexpress and purify the MurA protein to a high concentration (e.g., 10 mg/mL) and homogeneity.

-

Complex Formation: Prepare the ternary complex by adding the substrate UNAG (e.g., 5 mM) and this compound (e.g., 2 mM) to the purified MurA solution.[6]

-

Crystallization: Screen for crystallization conditions using vapor diffusion (sitting-drop or hanging-drop) methods.

-

Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action, from cellular uptake to MurA inhibition.

Caption: Workflow for a MurA enzyme inhibition assay.

Resistance Mechanisms

Bacterial resistance to this compound can arise through three primary mechanisms:

-

Modification of the Antibiotic Target: Mutations in the murA gene can alter the active site of the MurA enzyme, reducing its affinity for this compound.[2] A key example is the substitution of the active site cysteine (Cys115 in E. coli), which prevents the covalent modification by the antibiotic.[1]

-

Reduced Permeability: Mutations in the genes encoding the GlpT and UhpT transporters can impair the uptake of this compound into the bacterial cell, leading to decreased intracellular concentrations of the drug.[2][3]

-

Enzymatic Inactivation: Some bacteria have acquired genes that encode enzymes capable of inactivating this compound. These enzymes, such as FosA, FosB, and FosX, typically catalyze the opening of the epoxide ring, rendering the antibiotic ineffective.[5]

Conclusion

The irreversible inhibition of MurA by this compound through the covalent modification of a key active site cysteine is a well-characterized and clinically significant mechanism of action. The detailed molecular understanding of this interaction, supported by extensive biochemical and structural data, provides a solid foundation for the rational design of new MurA inhibitors. As antibiotic resistance continues to be a major global health threat, the exploration of novel compounds that target MurA remains a critical area of research in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance | MDPI [mdpi.com]

- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Performance of Four Fosfomycin Susceptibility Testing Methods against an International Collection of Clinical Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcdr.net [jcdr.net]

- 9. Antimicrobial Susceptibilities of Commonly Encountered Bacterial Isolates to Fosfomycin Determined by Agar Dilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

Phosphomycin and Its Analogs: A Technical Guide to Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical architecture, synthesis, and biological activity of phosphomycin and its analogs. This compound, a broad-spectrum antibiotic, is unique in its structure and mechanism of action, making it a critical tool in an era of rising antibiotic resistance.

Chemical Structure of this compound and Its Analogs

This compound, chemically known as [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, is a low molecular weight (138.06 g/mol ), highly polar molecule.[1][2] Its structure is distinguished by two key features: a reactive epoxide ring and a stable phosphonic acid group.[3] This combination of a strained three-membered ring and a carbon-phosphorus bond is fundamental to its antibacterial activity.[3] The phosphonic acid group is a structural analog of phosphate (B84403) esters but is significantly more resistant to both chemical and enzymatic hydrolysis, a stability crucial for the drug's bioavailability.[3]

This compound was first isolated from cultures of Streptomyces fradiae and is now also produced synthetically.[4][5] It is commercially available in several salt forms to improve its administration and bioavailability[1]:

-

This compound Disodium (B8443419): A parenteral (intravenous) formulation.[1][4]

-

This compound Tromethamine: An oral formulation with enhanced bioavailability compared to the calcium salt.[1][4]

The chemical structures of these forms are detailed below.

Table 1: Chemical Structures of this compound and its Formulations

| Compound Name | Chemical Structure | Molecular Formula | Key Characteristics |

| This compound (Free Acid) | [Image of this compound structure] | C₃H₇O₄P | The core active compound.[2] |

| This compound Calcium | [Image of this compound Calcium structure] | C₃H₅CaO₄P | Oral formulation.[4] |

| This compound Disodium | [Image of this compound Disodium structure] | C₃H₅Na₂O₄P | Parenteral (intravenous) formulation.[4] |

| This compound Tromethamine | [Image of this compound Tromethamine structure] | C₇H₁₈NO₇P | Oral formulation with improved bioavailability.[1][4] |

This compound Analogs

While the core structure of this compound is simple, several analogs have been synthesized to explore structure-activity relationships and potentially improve efficacy or spectrum.[2] Modifications often target the epoxide or phosphonate (B1237965) groups. For instance, hydrolysis of the epoxide ring leads to 1,2-dihydroxypropyl phosphonic acid.[6] Other analogs have been created for different applications, such as scale inhibitors in the oil and gas industry, demonstrating the versatility of the this compound scaffold.[6]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by inhibiting the first committed step in bacterial cell wall biosynthesis.[3][7] It mimics phosphoenolpyruvate (B93156) (PEP), allowing it to be actively transported into the bacterial cytoplasm via the glycerol-3-phosphate (GlpT) and glucose-6-phosphate (UhpT) transporter systems.[1][8] Inside the cell, this compound irreversibly inactivates the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) by alkylating a cysteine residue (Cys115) in the active site.[9][10] This prevents the formation of UDP-N-acetylglucosamine-3-O-enolpyruvate, a crucial precursor for peptidoglycan synthesis, ultimately leading to cell lysis and death.[4][11]

Chemical Synthesis of this compound

The industrial synthesis of this compound is a critical area of research, with several strategies developed to achieve high yields and enantiomeric purity. Generally, the syntheses can be categorized into three main approaches.[2]

Epoxidation of (Z)-1-Propenylphosphonates

The first chemical synthesis of this compound involved the epoxidation of (Z)-1-propenylphosphonic acid.[2] This method often produces a racemic mixture that requires resolution, for example, by using a chiral resolving agent like quinine.[2] More recent methods employ asymmetric epoxidation to directly yield the desired enantiomer.[12]

Ring Closure of 1,2-Dihydroxypropylphosphonate

This strategy involves the Sharpless asymmetric dihydroxylation of an (E)-1-propenylphosphonate to create a chiral diol.[2] This intermediate then undergoes regioselective sulfonylation and subsequent treatment with a base (e.g., K₂CO₃) to form the epoxide ring. The final step is the removal of protecting groups to yield this compound.[2]

Halohydrinphosphonate Ring Closure

A large-scale synthesis of this compound has been achieved using this method.[2] It starts with the enantioselective hydrogenation of a β-oxophosphonate to produce a chiral bromohydrin with high enantiomeric excess.[2] The epoxide ring is then formed by treatment with a strong base like NaOH.[2]

Chemoenzymatic Synthesis

The biosynthesis of this compound involves an iron-dependent epoxidase, HppE, which catalyzes the conversion of (S)-2-hydroxypropyl-1-phosphonate (S-HPP) into this compound.[13] This enzymatic step has been leveraged in chemoenzymatic approaches to synthesize this compound and its analogs.[14]

Experimental Protocols

Synthesis of this compound Tromethamine from cis-Propenylphosphonic Acid[12]

-

Catalyst Preparation: A chiral ligand is prepared by reacting a chiral piperidine (B6355638) derivative with methylrhenium trioxide.

-

Asymmetric Epoxidation: cis-Propenylphosphonic acid is dissolved in a suitable solvent. The prepared chiral catalyst is added, followed by the dropwise addition of 30% hydrogen peroxide. The reaction is heated to 40°C and monitored by HPLC until completion (approximately 1 hour).

-

Salt Formation: After cooling the reaction mixture and filtering any insolubles, tromethamine is added with stirring. The pH is adjusted to approximately 5.0-5.5.

-

Crystallization and Isolation: The solution is heated to 40°C for 1 hour, then allowed to cool to induce crystallization. The resulting solid is filtered, washed with absolute ethanol (B145695), and dried to yield this compound tromethamine.

Hydrolysis of this compound to 1,2-Dihydroxypropyl Phosphonic Acid[6]

-

Reaction Setup: this compound disodium salt (2.00 g, 10.98 mmol) is dissolved in 6 mL of deionized water in a 50 mL flask equipped with a reflux condenser and magnetic stirring.

-

pH Adjustment: The pH of the solution is adjusted to 2.89 using 0.1 M HCl.

-

Hydrolysis: The mixture is stirred overnight at 100°C.

-

Workup: The reaction is cooled to room temperature, and the water is removed using a rotary evaporator. The resulting hygroscopic product is washed with absolute ethanol under vigorous stirring for 4 hours at room temperature.

-

Isolation: The solvent is removed under vacuum to yield the final product, 1,2-dihydroxypropyl phosphonic acid (SI-3).

Agar (B569324) Dilution Method for MIC Determination[3]

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

-

Media Preparation: A series of agar plates are prepared containing two-fold dilutions of this compound (e.g., 0.25 to 256 µg/mL). The agar must be supplemented with 25 mg/L of glucose-6-phosphate (G6P) to induce the UhpT transporter.[3]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: The agar plates are inoculated with the bacterial suspension.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data on Antibacterial Activity

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][15] Its efficacy is particularly notable against common uropathogens like E. coli.[16] The combination of this compound with other antibiotics, such as meropenem, has shown synergistic effects and can suppress the emergence of resistant mutants.[17]

Table 2: In Vitro Activity of this compound Against Various Bacterial Isolates

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) | Reference |

| Escherichia coli | - | ≤2 | - | 94.4 (overall) | [16] |

| Klebsiella pneumoniae | - | - | - | 15 - 100 | [7] |

| Enterobacteriaceae (overall) | - | - | - | 72 - 97.5 | [7] |

| MDR Enterobacteriaceae | - | - | - | 90.5 - 100 | [7] |

| Carbapenem-resistant P. aeruginosa | - | - | - | 80.6 | [7] |

Note: Susceptibility is based on a breakpoint of ≤64 µg/mL for E. coli urinary tract infections. Breakpoints for systemic infections may need revision.[16][17]

Conclusion

This compound remains a clinically important antibiotic due to its unique chemical structure and mechanism of action, which confers a low probability of cross-resistance with other antibiotic classes.[1][2] The ongoing research into its synthesis and the development of novel analogs are vital for expanding its therapeutic applications. The detailed methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this remarkable phosphonate antibiotic.

References

- 1. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 2. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fosfomycin: Pharmacological, Clinical and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fosfomycin - Wikipedia [en.wikipedia.org]

- 10. Evidence that the fosfomycin target Cys115 in UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is essential for product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. CN102659842A - New method for synthesizing fosfomycin trometamol - Google Patents [patents.google.com]

- 13. Insight Into Fosfomycin Synthesis - ChemistryViews [chemistryviews.org]

- 14. scholars.georgiasouthern.edu [scholars.georgiasouthern.edu]

- 15. Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity of fosfomycin and comparison of several susceptibility testing methods against contemporary urine isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacodynamics of Fosfomycin: Insights into Clinical Use for Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphomycin Resistance Mechanisms in Gram-negative Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphomycin is a broad-spectrum antibiotic with a unique mechanism of action, making it a valuable agent against multidrug-resistant Gram-negative bacteria. However, the emergence and spread of resistance threaten its clinical efficacy. This guide provides a comprehensive overview of the core mechanisms governing this compound resistance in Gram-negative bacteria, including target site modification, reduced antibiotic uptake, and enzymatic inactivation. We present quantitative data to illustrate the impact of these mechanisms on resistance levels, detailed experimental protocols for their investigation, and visual diagrams of the key pathways involved. Understanding these mechanisms at a molecular level is crucial for the development of strategies to combat resistance and preserve the utility of this important antibiotic.

Core Mechanisms of this compound Resistance

This compound exerts its bactericidal effect by inhibiting the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis.[1] Resistance in Gram-negative bacteria primarily arises through three distinct mechanisms, which can occur independently or in combination.

Target Site Modification: Alterations in murA

Modification of the antibiotic's target, the MurA enzyme, is a potential but relatively rare mechanism of high-level this compound resistance in clinical isolates of Gram-negative bacteria.[1] Resistance can be conferred by either mutations in the murA gene or by its overexpression.

-

Mutations in murA: Amino acid substitutions in or near the active site of MurA can reduce the binding affinity of this compound. For example, a mutation at the cysteine residue at position 115 (Cys115) in E. coli MurA, the covalent binding site of this compound, can lead to resistance.[2]

-

Overexpression of murA: Increased production of the MurA enzyme can titrate the antibiotic, allowing a sufficient amount of uninhibited enzyme to remain for cell wall synthesis. Overexpression of murA in E. coli has been shown to confer clinical levels of this compound resistance with a low fitness cost.[3][4]

Reduced Antibiotic Uptake

The most common mechanism of this compound resistance in clinical isolates is the reduction of its transport into the bacterial cell.[1] this compound enters Gram-negative bacteria primarily through two transport systems that normally import carbohydrates: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1][5]

-

Outer Membrane Porins: this compound first traverses the outer membrane through porins such as OmpF, OmpC, and LamB in E. coli. The absence of these porins can lead to reduced susceptibility.[6]

-

Inner Membrane Transporters (glpT and uhpT): Mutations that inactivate or reduce the expression of glpT and/or uhpT are a major cause of resistance.

-

glpT: This transporter is constitutively expressed at a low level.

-

uhpT: The expression of this transporter is induced by the presence of extracellular glucose-6-phosphate (G6P).[1]

-

-

Regulatory Mutations: Mutations in genes that regulate the expression of these transporters, such as cyaA (adenylate cyclase) and ptsI (phosphotransferase system enzyme I), which control cAMP levels, can also lead to reduced this compound uptake and resistance.[2][7]

Enzymatic Inactivation of this compound

The third major mechanism of resistance is the enzymatic modification and inactivation of the this compound molecule. This is primarily mediated by fos genes, which are often located on plasmids, facilitating their horizontal transfer.[1]

-

FosA: This is a glutathione (B108866) S-transferase that catalyzes the addition of glutathione to the epoxide ring of this compound, rendering it inactive.[8] The fosA3 variant is the most widespread plasmid-borne fosA gene in Enterobacterales.

-

FosB: A thiol-S-transferase that inactivates this compound through the addition of a thiol group. This mechanism is more common in Gram-positive bacteria but has been observed in Gram-negatives.[1][9]

-

FosC: A phosphotransferase that inactivates this compound by adding a phosphate group.[1]

-

FosX: An epoxide hydrolase that inactivates this compound by opening the epoxide ring.[1]

Data Presentation: Quantitative Impact of Resistance Mechanisms

The level of this compound resistance, as measured by the Minimum Inhibitory Concentration (MIC), varies significantly depending on the underlying mechanism. The following tables summarize quantitative data from various studies.

Table 1: this compound MICs in E. coli with Transporter Gene Deletions

| E. coli Strain | Genotype | This compound MIC (µg/mL) | Fold Increase vs. WT | Reference |

| BW25113 | Wild Type (WT) | 2 | - | [1] |

| JW2667 | ΔglpT | 2 | 1 | [1] |

| JW3913 | ΔuhpT | 64 | 32 | [1] |

| Keio | ΔglpT-uhpT | 256 | 128 | [1] |

| - | ΔcyaA | 8 | 4 | [1] |

| - | ΔuhpT-cyaA | 512 | 256 | [1] |

Table 2: Impact of fosA Genes on this compound MIC

| Bacterial Species | Resistance Gene | This compound MIC (µg/mL) | Reference |

| E. coli | Cloned FosAKG | >1024 | [10] |

| K. pneumoniae | Chromosomal fosA | >1024 | [6] |

| E. cloacae | Chromosomal fosA | >1024 | [6] |

| S. marcescens | Chromosomal fosA | >1024 | [6] |

| P. aeruginosa | Chromosomal fosA | 16 | [6] |

| E. coli | fosA3 | >256 | [11] |

Table 3: Effect of murA Overexpression on this compound MIC in E. coli

| Strain | IPTG Concentration (µM) | This compound MIC (µg/mL) | Reference |

| MG1655(pCA24N-murA) | 0 | 2 | |

| MG1655(pCA24N-murA) | 3.3 | 8 | |

| MG1655(pCA24N-murA) | 10 | 16 | |

| MG1655(pCA24N-murA) | 33 | 32 | |

| MG1655(pCA24N-murA) | 100 | 64 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

4.1.1. Agar (B569324) Dilution Method (Reference Method)

This method is considered the gold standard for this compound susceptibility testing by both CLSI and EUCAST.[1]

Materials:

-

Mueller-Hinton Agar (MHA)

-

This compound disodium (B8443419) salt

-

Glucose-6-phosphate (G6P)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Inoculum replicator

Procedure:

-

Media Preparation: Prepare MHA according to the manufacturer's instructions. Autoclave and cool to 45-50°C. Add G6P to a final concentration of 25 µg/mL.[1]

-

This compound Dilutions: Prepare serial twofold dilutions of this compound in sterile water.

-

Plate Preparation: Add 1 part of each this compound dilution to 9 parts of the molten MHA with G6P to achieve the final desired concentrations. Pour into sterile petri dishes and allow to solidify.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:10 to obtain a final inoculum density of approximately 10⁷ CFU/mL.[1]

-

Inoculation: Using an inoculum replicator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of the prepared MHA plates.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[1]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[1]

4.1.2. Broth Microdilution Method

A common alternative to the agar dilution method.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

This compound disodium salt

-

Glucose-6-phosphate (G6P)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Media Preparation: Prepare CAMHB and supplement with G6P to a final concentration of 25 µg/mL.

-

This compound Dilutions: Prepare serial twofold dilutions of this compound in the supplemented CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth.

Molecular Detection of Resistance Genes

4.2.1. PCR for fosA Genes

Materials:

-

Bacterial DNA template

-

fosA-specific primers (e.g., for fosA3)

-

PCR master mix (containing Taq polymerase, dNTPs, and buffer)

-

Thermocycler

-

Agarose (B213101) gel electrophoresis equipment

Procedure:

-

DNA Extraction: Extract genomic DNA from the bacterial isolate.

-

PCR Amplification:

-

Set up a PCR reaction containing the DNA template, forward and reverse primers for the target fos gene, and PCR master mix.

-

Perform PCR using a standard thermocycling protocol (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).

-

-

Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragment. The presence of a band of the expected size indicates the presence of the fos gene.

Analysis of Target Modification

4.3.1. Site-Directed Mutagenesis of murA

This technique is used to introduce specific mutations into the murA gene to study their effect on this compound resistance.

Materials:

-

Plasmid containing the wild-type murA gene

-

Mutagenic primers containing the desired mutation

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design: Design complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

-

Mutagenic PCR: Perform PCR using the plasmid template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.

-

Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Assessment of this compound Uptake

4.4.1. Gene Deletion of Transporter Genes (glpT, uhpT) using Lambda Red Recombineering

This method is used to create knockout mutants of the transporter genes to study their role in this compound uptake.

Materials:

-

E. coli strain carrying the pKD46 plasmid (expresses the lambda red recombinase)

-

Linear DNA cassette with an antibiotic resistance gene flanked by sequences homologous to the target gene (glpT or uhpT)

-

Electroporator and cuvettes

-

L-arabinose

Procedure:

-

Preparation of Electrocompetent Cells: Grow the E. coli strain carrying pKD46 at 30°C to an OD600 of 0.4-0.6. Induce the expression of the lambda red recombinase by adding L-arabinose. Prepare electrocompetent cells by washing with ice-cold 10% glycerol.

-

Electroporation: Electroporate the linear DNA cassette into the competent cells.

-

Selection: Plate the cells on agar containing the appropriate antibiotic to select for recombinants.

-

Verification: Confirm the gene deletion by PCR using primers flanking the target gene.

4.4.2. Carbohydrate Utilization Assay (Phenotype Microarray)

This assay can be used to phenotypically screen for defects in the GlpT and UhpT transport systems. Mutants with a defective GlpT will not be able to utilize glycerol-3-phosphate as a sole carbon source, and those with a defective UhpT system will not utilize glucose-6-phosphate.

Materials:

-

Biolog Phenotype Microarray plates (e.g., PM1, PM2A) containing various carbon sources, including glycerol-3-phosphate and glucose-6-phosphate.[5]

-

Bacterial inoculum

-

Biolog inoculating fluid

-

OmniLog instrument for automated incubation and reading

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in the appropriate Biolog inoculating fluid to a specified cell density.

-

Plate Inoculation: Inoculate the Phenotype Microarray plates with the bacterial suspension.

-

Incubation and Reading: Incubate the plates in the OmniLog instrument, which monitors color change in each well over time as an indicator of metabolic activity.

-

Data Analysis: Analyze the kinetic data to determine the ability of the bacteria to utilize each carbon source.

Enzymatic Inactivation Assay for FosA

This assay measures the activity of the FosA enzyme in inactivating this compound.

Materials:

-

Purified His-tagged FosA enzyme

-

This compound

-

Glutathione (GSH)

-

Buffer (e.g., HEPES)

-

Spectrophotometer

Procedure:

-

Protein Purification: Express and purify His-tagged FosA from E. coli using nickel-NTA affinity chromatography.[3]

-

Enzyme Assay:

-

Set up a reaction mixture containing buffer, purified FosA, GSH, and this compound.

-

Monitor the reaction by continuously measuring the decrease in absorbance at a specific wavelength, which corresponds to the consumption of a substrate or the formation of a product in a coupled enzyme assay system. Alternatively, the reaction can be monitored by measuring the depletion of this compound over time using analytical techniques like HPLC or by a bioassay.

-

Visualizations of Resistance Mechanisms

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key this compound resistance pathways and experimental workflows.

Caption: Core mechanisms of this compound resistance in Gram-negative bacteria.

Caption: Experimental workflow for this compound MIC determination by agar dilution.

Caption: Workflow for gene deletion using the Lambda Red recombineering system.

Conclusion

This compound resistance in Gram-negative bacteria is a multifaceted problem driven by alterations in the drug's target, impaired cellular uptake, and enzymatic inactivation. The reduction in antibiotic uptake due to mutations in transporter systems is the most frequently observed mechanism in clinical settings. The presence of plasmid-mediated fos genes, particularly fosA3, poses a significant threat due to their potential for horizontal dissemination. A thorough understanding of these resistance mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the development of effective surveillance strategies, novel diagnostics, and innovative therapeutic approaches, such as resistance inhibitors, to prolong the clinical utility of this compound.

References

- 1. goldbio.com [goldbio.com]

- 2. Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biolog.com [biolog.com]

- 4. researchgate.net [researchgate.net]

- 5. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. cellbiosciences.com.au [cellbiosciences.com.au]

- 8. static.igem.wiki [static.igem.wiki]

- 9. Lambda-red mediated recombination using ssDNA - ActinoBase [actinobase.org]

- 10. blog.addgene.org [blog.addgene.org]

- 11. Procedures for the Analysis and Purification of His-Tagged Proteins | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Biosynthesis of Phosphomycin in Producing Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphomycin is a potent, broad-spectrum antibiotic with a unique chemical structure characterized by a stable carbon-phosphorus bond and a reactive epoxide ring.[1] First isolated from Streptomyces fradiae, it has garnered significant attention for its efficacy against a wide range of bacterial pathogens, including multidrug-resistant strains.[2][3] This technical guide provides a comprehensive overview of the two distinct biosynthetic pathways of this compound in its primary producing organisms, Streptomyces and Pseudomonas species. This document details the enzymatic steps, intermediates, and genetic organization of the biosynthetic clusters. Furthermore, it presents available quantitative data, detailed experimental protocols for key assays, and visual representations of the pathways to serve as a valuable resource for researchers in antibiotic discovery and development.

This compound Biosynthesis: Two Convergent Pathways

Nature has evolved two distinct routes to synthesize this compound, one in Gram-positive Streptomyces and another in Gram-negative Pseudomonas. These pathways share the initial and final enzymatic steps but diverge significantly in the intermediary transformations.[4][5] Both pathways begin with the conversion of the primary metabolite phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy) and conclude with the epoxidation of (S)-2-hydroxypropylphosphonate ((S)-HPP) to form this compound.[1][5]

The Streptomyces Pathway

The biosynthesis of this compound in Streptomyces species, such as S. fradiae and S. wedmorensis, is orchestrated by a set of enzymes encoded within the fom gene cluster.[5] The pathway proceeds through a series of key intermediates, as illustrated below.

The key enzymatic steps in the Streptomyces pathway are:

-

C-P Bond Formation: The pathway initiates with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP mutase, encoded by fom1.[6]

-

Decarboxylation: PnPy is then decarboxylated to phosphonoacetaldehyde (PnAA) by the thiamine-dependent enzyme PnPy decarboxylase, Fom2.[6]

-

Reduction: PnAA is presumed to be reduced to 2-hydroxyethylphosphonate (HEP) by an alcohol dehydrogenase, FomC.[6]

-

Cytidylylation: The Fom1 enzyme exhibits bifunctionality, possessing a cytidylyltransferase (CyTase) domain that activates HEP to HEP-CMP.

-

Methylation: The radical S-adenosylmethionine (SAM) and cobalamin-dependent methyltransferase, Fom3, catalyzes the methylation of HEP-CMP to form (R)-HPP-CMP.[6]

-

Hydrolysis: The FomD enzyme hydrolyzes the CMP group from (R)-HPP-CMP to yield (S)-2-hydroxypropylphosphonate ((S)-HPP).

-

Epoxidation: The final step is the epoxidation of (S)-HPP to this compound, catalyzed by the non-heme iron-dependent epoxidase Fom4 (also known as HppE).[7]

The Pseudomonas Pathway

Pseudomonas syringae utilizes a different set of enzymes, encoded by the psf gene cluster, for the synthesis of this compound.[1][5] While the starting precursor and the final product are the same as in the Streptomyces pathway, the intermediate steps are distinct.

The key enzymatic steps in the Pseudomonas pathway are:

-

C-P Bond Formation: Similar to the Streptomyces pathway, the initial step is the conversion of PEP to PnPy, catalyzed by Psf1 (a PEP mutase).[5]

-

Condensation: In a departure from the Streptomyces pathway, Psf2, a citrate (B86180) synthase-like enzyme, condenses PnPy with an acetyl group to form phosphonomethylmalate (PMM).[1][5]

-

Oxidative Decarboxylation and Subsequent Steps: A series of enzymatic reactions, including an oxidative decarboxylation of PMM by PsfC, converts PMM to 2-oxopropylphosphonate (2-OPP). The exact sequence and all participating enzymes for this conversion are still under investigation.

-

Reduction: The reductase Psf3 catalyzes the stereospecific reduction of 2-OPP to (S)-2-hydroxypropylphosphonate ((S)-HPP).

-

Epoxidation: Finally, the epoxidase Psf4 (an HppE homolog) converts (S)-HPP to this compound.

Quantitative Data on this compound Biosynthesis

Quantitative understanding of the this compound biosynthetic pathway is crucial for metabolic engineering and yield optimization efforts. The following tables summarize the available kinetic data for the biosynthetic enzymes and production titers of this compound.

Table 1: Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| PEP Mutase | Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | 1.5 x 106 |

| PEP Mutase | Tetrahymena pyriformis | PEP | 770 | 5 | 6.5 x 103 |

| PEP Mutase | Tetrahymena pyriformis | Phosphonopyruvate | 3.5 | 100 | 2.9 x 107 |

Note: Kinetic data for many of the this compound-specific biosynthetic enzymes (Fom and Psf proteins) are not yet available in the public domain.

Table 2: this compound Production Titers

| Producing Organism | Fermentation Conditions | Titer (mg/L) | Reference |

| Streptomyces fradiae | Glucose-asparagine medium | Not specified | [3] |

| Pseudomonas syringae | Not specified | Not specified | [8] |

Note: Specific this compound titers are often proprietary or not explicitly stated in much of the available literature. The provided references describe the producing organisms and fermentation media but do not give precise yield data.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Fermentation of Streptomyces fradiae for this compound Production

This protocol is adapted from established methods for the cultivation of Streptomyces and production of secondary metabolites.[2]

1. Media Preparation:

-

Seed Culture Medium (g/L): Soluble Starch 20, Tryptone Soy Broth 20, Yeast Extract 3, CaCO₃ 3, K₂HPO₄ 1, MgSO₄·7H₂O 0.025. Adjust pH to 7.2 before autoclaving.[2]

-

Production Medium (g/L): Glucose 20, L-Asparagine 10, K₂HPO₄ 0.5, MgSO₄·7H₂O 0.25, L-methionine 0.1, Sodium citrate 2.0, and a trace element solution.[2][3]

2. Inoculum Preparation:

-

Inoculate a 250 mL flask containing 50 mL of seed culture medium with a loopful of spores from a mature S. fradiae agar (B569324) slant.

-

Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense, fragmented mycelial suspension is observed.[2]

3. Fermentation:

-

Inoculate a 5 L stirred-tank bioreactor containing 3 L of production medium with 5% (v/v) of the seed culture.[2]

-

Maintain the fermentation at 28°C with an agitation of 300 rpm and aeration of 1.0 vvm.[2]

-

Control the pH at 7.0 by the automated addition of 1N NaOH or 1N HCl.[2]

-

Continue the fermentation for 120-144 hours.[2]

Heterologous Expression and Purification of Recombinant Biosynthetic Enzymes

This protocol provides a general framework for the expression and purification of His-tagged this compound biosynthetic enzymes in E. coli.

1. Gene Cloning and Expression Vector Construction:

-

Amplify the gene of interest (e.g., fom1, psf3) from the genomic DNA of the producing organism using PCR with primers that include appropriate restriction sites.

-

Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

-

Ligate the digested gene into the expression vector to create a construct encoding an N- or C-terminal His-tagged fusion protein.

-

Transform the ligation mixture into a suitable E. coli expression host (e.g., BL21(DE3)).

2. Protein Expression:

-

Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the solubility of the recombinant protein.

3. Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[9]

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.[9]

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer containing a higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE.

Enzyme Activity Assays

The following are generalized protocols for assaying the activity of key enzymes in the this compound biosynthetic pathways. Specific conditions may need to be optimized for each enzyme.

PEP Mutase (Fom1/Psf1) Assay:

This assay measures the conversion of PEP to PnPy.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM PEP, and the purified PEP mutase enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of 1 M HCl.

-

Detection: Analyze the formation of PnPy using a suitable method, such as HPLC or a coupled enzyme assay.

HppE (Fom4/Psf4) Epoxidase Assay:

This assay monitors the conversion of (S)-HPP to this compound.

-

Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 1 mM (S)-HPP, 0.5 mM Fe(NH₄)₂(SO₄)₂, 2 mM NADH, 0.1 mM FMN, and the purified HppE enzyme.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Quenching: Terminate the reaction by adding methanol.

-

Detection: Analyze the production of this compound by LC-MS/MS.

Analytical Methods for this compound and Intermediates

Accurate quantification of this compound and its biosynthetic intermediates is essential for pathway analysis and optimization. LC-MS/MS is the method of choice due to its high sensitivity and specificity.

LC-MS/MS Method for this compound Quantification:

This protocol is a general guideline and may require optimization for specific instruments and matrices.[4][10][11][12]

-

Chromatography:

-

Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) is typically used for the separation of the highly polar this compound.[10]

-

Mobile Phase: An isocratic or gradient elution with a mixture of aqueous ammonium (B1175870) formate (B1220265) or acetate (B1210297) and acetonitrile.[4]

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

Conclusion

The biosynthesis of this compound is a fascinating example of convergent evolution, with two distinct pathways leading to the same valuable antibiotic. This technical guide provides a comprehensive overview of the current understanding of these pathways in Streptomyces and Pseudomonas. While significant progress has been made in elucidating the enzymatic steps and genetic basis of this compound production, further research is needed to fully characterize the kinetics of all the biosynthetic enzymes and to optimize production titers. The detailed protocols and data presented herein are intended to serve as a valuable resource for the scientific community to advance the study and potential for metabolic engineering of this clinically important antibiotic.

References

- 1. Different biosynthetic pathways to fosfomycin in Pseudomonas syringae and Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis of fosfomycin by Streptomyces fradiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Initial Characterization of Fom3 from Streptomyces wedmorensis: The Methyltransferase in Fosfomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-2-hydroxypropylphosphonic acid epoxidase - Wikipedia [en.wikipedia.org]

- 8. Production of fosfomycin (phosphonomycin) by Pseudomonas syringae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neb.com [neb.com]

- 10. repub.eur.nl [repub.eur.nl]

- 11. mdpi.com [mdpi.com]

- 12. Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS - PMC [pmc.ncbi.nlm.nih.gov]

Phosphomycin's Immunomodulatory Landscape: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphomycin, a broad-spectrum antibiotic with a unique mechanism of action targeting bacterial cell wall synthesis, is garnering increasing interest for its non-antibacterial properties, specifically its immunomodulatory and anti-inflammatory effects.[1][2] Emerging preclinical evidence suggests that this compound can significantly alter the host immune response, a characteristic that could be harnessed for therapeutic benefit in a range of conditions, from sepsis to chronic inflammatory diseases. This technical guide provides a comprehensive overview of the early-stage research into this compound's immunomodulatory capabilities, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.

Core Immunomodulatory Effects of this compound

This compound exerts its immunomodulatory effects through several mechanisms, primarily by modulating cytokine production, influencing immune cell function, and interfering with key intracellular signaling pathways.[1][3]

Modulation of Cytokine Production:

A significant body of in vitro and in vivo research has demonstrated this compound's ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][4][5] Conversely, it has been shown to enhance the production of the anti-inflammatory cytokine IL-10.[1][3] This dual action suggests a role for this compound in rebalancing the inflammatory milieu.

Impact on Immune Cell Function:

This compound's influence extends to various immune cell populations:

-

T-lymphocytes: In vitro studies have shown that this compound can inhibit the proliferation of human T-lymphocytes induced by polyclonal mitogens in a dose-dependent manner.[6] It also suppresses the mixed lymphocyte reaction and the production of IL-2 by T-cells, a critical cytokine for T-cell proliferation and activation.[6] Furthermore, this compound has been observed to inhibit the expression of the IL-2 receptor (CD25) and the transferrin receptor (CD71) on activated T-cell surfaces, suggesting it may block T-cell division during the G1 to S phase transition of the cell cycle.[6]

-

B-lymphocytes: Research indicates that this compound can inhibit the proliferative response of resting B-cells and suppress immunoglobulin secretion by antibody-producing B-cells.[7]

-

Neutrophils and Monocytes: this compound has been shown to enhance the bactericidal activity of neutrophils.[8] It also modulates cytokine synthesis by lipopolysaccharide (LPS)-stimulated human monocytes.[9]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the key quantitative findings from early-stage research on this compound's impact on cytokine production.

Table 1: In Vitro Effects of this compound on Cytokine mRNA and Protein Levels in Human Blood

| Cytokine | Change in mRNA Levels (after 2h LPS stimulation) | Change in Protein Levels (after 4h LPS stimulation) | Reference |

| Pro-inflammatory | |||

| IL-1α | Significantly inhibited (P < 0.01) | Not reported | [10][11] |

| IL-6 | Significantly inhibited (P < 0.01) | 56% reduction | [10][11] |

| TNF-α | Significantly inhibited (P < 0.01) | 73% reduction | [10][11] |

| Anti-inflammatory | |||

| IL-4 | No significant reduction (P = 0.26) | Not reported | [10][11] |

| IL-10 | No significant reduction (P = 0.26) | Enhanced synthesis reported in other studies | [9][10][11] |

| IL-13 | No significant reduction (P = 0.26) | Not reported | [10][11] |

Table 2: In Vivo Effects of this compound on Serum Cytokine Levels in a Mouse Model of LPS-Induced Inflammation

| Cytokine | Effect of this compound Treatment | Reference |

| TNF-α | Significantly lowered peak serum levels | [4] |

| IL-1β | Significantly lowered peak serum levels | [4] |

Key Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are underpinned by its ability to interfere with critical intracellular signaling cascades. Preclinical studies have identified the inhibition of NF-κB and MAPK signaling pathways, as well as the reduction of NLRP3 inflammasome activation, as key mechanisms.[1]

Caption: Proposed mechanism of this compound's immunomodulatory action.

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research on this compound's immunomodulatory effects.

1. In Vitro Human Whole Blood Stimulation Assay

-

Objective: To assess the effect of this compound on cytokine production in a physiologically relevant ex vivo model.

-

Methodology:

-

Whole blood is collected from healthy volunteers.

-

The blood is incubated with a specific concentration of endotoxin (B1171834) (e.g., 50 pg/mL lipopolysaccharide) to stimulate an inflammatory response.

-

Simultaneously, the blood is treated with a clinically relevant concentration of this compound (e.g., 100 µg/mL) or a placebo (e.g., physiological sodium chloride).

-

The samples are incubated for a defined period (e.g., 4 hours).

-

At specific time points (e.g., 2 and 4 hours), aliquots are taken for analysis.

-

mRNA Analysis: Leukocytes are isolated, and total RNA is extracted. Real-time reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA levels of various pro- and anti-inflammatory cytokines.[10][11]

-

Protein Analysis: The blood samples are centrifuged to obtain plasma or supernatant. The concentrations of specific cytokines (e.g., TNF-α and IL-6) are measured using a commercially available enzyme-linked immunosorbent assay (ELISA).[10][11]

-

Caption: Workflow for in vitro whole blood stimulation experiments.

2. In Vivo Mouse Model of Endotoxemia

-

Objective: To investigate the in vivo effects of this compound on LPS-induced inflammatory cytokine production.

-

Methodology:

-

Mice are injected with a sublethal dose of lipopolysaccharide (LPS) to induce a systemic inflammatory response.

-

The mice are then treated with this compound or a placebo.

-

Blood samples are collected at various time points after LPS injection.

-

Serum is separated from the blood samples.

-

The concentrations of inflammatory cytokines, such as TNF-α and IL-1β, in the serum are measured using ELISA.[4]

-

3. T-Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of human T-lymphocytes.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

-

The PBMCs are cultured in the presence of a polyclonal T-cell mitogen (e.g., phytohemagglutinin) to stimulate T-cell proliferation.

-

Different concentrations of this compound are added to the cell cultures.

-

The cells are incubated for a specific period (e.g., 72 hours).

-

T-cell proliferation is assessed using a standard method, such as the incorporation of radiolabeled thymidine (B127349) or a colorimetric assay (e.g., MTT assay).[6]

-

Conclusion and Future Directions

The early-stage research on this compound's immunomodulatory effects reveals a promising new dimension to this well-established antibiotic. Its ability to suppress pro-inflammatory cytokines, modulate immune cell function, and interfere with key signaling pathways suggests its potential as an adjunctive therapy in conditions characterized by excessive inflammation. However, it is crucial to note that the current evidence is largely preclinical.[1] Further research is warranted to fully elucidate the clinical relevance of these findings. Future studies should focus on:

-

Dose-response relationships: Establishing the optimal dosing of this compound for immunomodulatory effects in different clinical contexts.

-

Timing of administration: Investigating the impact of administering this compound before or after the onset of an inflammatory stimulus, as this has been shown to be a critical factor.[12]

-

Clinical trials: Conducting well-designed clinical trials to evaluate the efficacy of this compound as an immunomodulatory agent in relevant patient populations, such as those with sepsis or other inflammatory disorders.

References

- 1. Anti-inflammatory and immunomodulatory properties of fosfomycin: an overlooked potential in a well-known antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Open Veterinary Journal [openveterinaryjournal.com]

- 3. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fosfomycin alters lipopolysaccharide-induced inflammatory cytokine production in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Immunomodulatory effect of fosfomycin on human B-lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fosfomycin: Uses and potentialities in veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulatory effect of antibiotics on cytokine production by human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Immunomodulatory effects of fosfomycin in an endotoxin model in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Immunomodulatory Effects of Fosfomycin in Experimental Human Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Phosphomycin Target Enzyme MurA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) represents a critical chokepoint in bacterial peptidoglycan biosynthesis, making it a prime target for antibiotic development.[1][2][3][4] This enzyme catalyzes the first committed step in the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape.[4][5][6] The potent, broad-spectrum antibiotic fosfomycin (B1673569) exerts its bactericidal effect by specifically and irreversibly inhibiting MurA.[5][7] A comprehensive understanding of the structural and functional intricacies of MurA is paramount for the rational design of novel antibacterial agents and for combating the rise of antibiotic resistance.[2] This technical guide provides a detailed overview of the structural analysis of MurA, its interaction with fosfomycin, and the key experimental methodologies employed in its study.

MurA Structure and Function

MurA, also known as UDP-N-acetylglucosamine 1-carboxyvinyltransferase, is a cytoplasmic enzyme that facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[5][6][8] This reaction forms UDP-N-acetylglucosamine-enolpyruvate and inorganic phosphate (B84403), a crucial precursor for UDP-N-acetylmuramic acid, a fundamental building block of the bacterial cell wall.[5]

Structurally, MurA from Escherichia coli is a 419-residue polypeptide that folds into two distinct globular domains connected by a linker.[4] The enzyme exhibits two principal conformations: an "open" state in the absence of substrates and a "closed" state upon binding to UNAG.[4] This induced-fit mechanism is critical for catalysis, as the binding of UNAG triggers a conformational change that prepares the active site for PEP binding.[5][9] A key feature of the active site is a flexible loop containing a highly conserved cysteine residue (Cys115 in E. coli), which plays a pivotal role in the catalytic mechanism and is the primary target of fosfomycin.[4][10]

Mechanism of Phosphomycin Inhibition

Fosfomycin functions as a structural analog of PEP, allowing it to competitively inhibit MurA.[5] Its inhibitory action is characterized by the formation of a stable, irreversible covalent bond with the thiol group of the active site Cysteine 115.[5][11] This reaction proceeds via a nucleophilic attack from the Cys115 residue on the C2 atom of fosfomycin's epoxide ring, resulting in the formation of a stable thioether linkage.[5] This covalent modification effectively blocks the active site, preventing the binding of PEP and halting peptidoglycan synthesis, ultimately leading to bacterial cell lysis and death.[4][7] The presence of UNAG significantly enhances the rate of MurA inactivation by fosfomycin, suggesting that the "closed" conformation induced by UNAG binding optimally positions Cys115 for the nucleophilic attack.[5]

Quantitative Data

Table 1: Kinetic Parameters of MurA and Inhibition by Fosfomycin

| Organism | Substrate | Km (mM) | Inhibitor | IC50 (µM) | kinact (M-1s-1) | Notes | Reference(s) |

| Wolbachia endosymbiont of Brugia malayi | UDPAG | 0.03149 | - | - | - | [12] | |

| Wolbachia endosymbiont of Brugia malayi | PEP | 0.009198 | - | - | - | [12] | |

| Escherichia coli | - | - | Fosfomycin | 8.8 | - | Without UNAG | [5][9] |

| Enterobacter cloacae | - | - | Terreic acid | - | 130 | Requires UNAG | [13] |

| Escherichia coli | - | - | RWJ-3981 | 0.2 - 0.9 | - | Pre-incubated with inhibitor | [9] |

| Escherichia coli | - | - | RWJ-140998 | 0.2 - 0.9 | - | Pre-incubated with inhibitor | [9] |

| Escherichia coli | - | - | RWJ-110192 | 0.2 - 0.9 | - | Pre-incubated with inhibitor | [9] |

Table 2: X-ray Crystallography Data for MurA Structures

| PDB ID | Organism | Resolution (Å) | Ligand(s) | Reference(s) |

| 3VCY | Vibrio fischeri | 1.93 | UNAG, Fosfomycin | [1][3][14] |

| 2RL2 | Haemophilus influenzae | - | UNAG, Fosfomycin | [1][14] |

| 1RYW | Enterobacter cloacae | - | Product complex with glycerol | [1] |

| 3KR6 | Enterobacter cloacae | - | Terreic acid | [13] |

Experimental Protocols

MurA Enzyme Inhibition Assay (Phosphate Release Assay)

This assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the enzymatic reaction.[5]

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Test inhibitor (e.g., Fosfomycin)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Malachite Green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing MurA enzyme, UNAG, and the test inhibitor at various concentrations in the reaction buffer.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding PEP to the mixture.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader to quantify the amount of Pi released.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

X-ray Crystallography for MurA Structure Determination

This protocol outlines the general steps for determining the three-dimensional structure of MurA in complex with its substrates or inhibitors.[1]

Materials:

-

Highly purified and concentrated MurA protein

-

Substrates (UNAG, PEP) and/or inhibitor (Fosfomycin)

-

Crystallization screens and reagents

-

Cryoprotectant (e.g., glycerol)

-

X-ray diffraction equipment (synchrotron beamline)

-

Data processing and structure refinement software

Procedure:

-

Cloning, Expression, and Purification: Clone the murA gene, express the protein in a suitable host (e.g., E. coli), and purify it to homogeneity using chromatography techniques.[1]

-

Crystallization:

-

Prepare the MurA protein solution to a high concentration (e.g., 10 mg/ml).[1]

-

Add the desired ligands (e.g., 5 mM UNAG and 2 mM fosfomycin) to the protein solution.[1]

-

Set up crystallization trials using vapor diffusion methods (sitting-drop or hanging-drop) with various crystallization screens.[1]

-

Incubate the crystallization plates at a constant temperature (e.g., 277 K or 298 K) and monitor for crystal growth.[1]

-

-

Data Collection:

-

Structure Determination and Refinement:

-

Process and scale the diffraction data.[1]

-

Solve the crystal structure using molecular replacement or other phasing methods.

-

Refine the atomic model against the experimental data to obtain a high-resolution three-dimensional structure.

-

Visualizations

Caption: The catalytic cycle of the MurA enzyme.

Caption: The inhibitory pathway of fosfomycin on the MurA enzyme.

Caption: A typical workflow for studying MurA inhibition.

References

- 1. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: MurA [pdb101.rcsb.org]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

- 7. Fosfomycin: A First-Line Oral Therapy for Acute Uncomplicated Cystitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phosphomycin Susceptibility Testing of E. coli

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of Escherichia coli to phosphomycin. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is crucial for both clinical diagnostics and the development of new therapeutic strategies against multidrug-resistant pathogens.

Introduction

This compound is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis. Its unique mechanism of action and general lack of cross-resistance with other antibiotic classes have led to a renewed interest in its use for treating infections caused by multidrug-resistant bacteria, particularly urinary tract infections (UTIs) caused by E. coli.

A critical aspect of in vitro this compound susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[1] this compound enters the bacterial cell primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT).[1] The expression of the UhpT transporter is induced by G6P.[1][2] Therefore, the addition of G6P to the test medium is essential to ensure the active transport of this compound into the bacterial cell, preventing falsely elevated minimum inhibitory concentration (MIC) results.[1] The standard concentration of G6P used in reference methods is 25 µg/mL.[1][3]

Key Experimental Methodologies

The reference standard for this compound susceptibility testing is agar (B569324) dilution.[3][4] However, disk diffusion and broth microdilution are more commonly used in clinical laboratories. It is important to note that broth-based testing methods are generally discouraged for this compound by CLSI and EUCAST due to reproducibility issues.[5][6]

Agar Dilution Method

The agar dilution method is the gold standard for determining the MIC of this compound.[4] It involves incorporating serial twofold dilutions of the antibiotic into Mueller-Hinton agar (MHA) supplemented with G6P.

Experimental Protocol:

-

Preparation of this compound Stock Solution: On the day of the test, prepare a stock solution of this compound from analytical grade powder, considering its potency. Dissolve the powder in a suitable sterile solvent like sterile purified water to a high concentration (e.g., 1280 µg/mL).[7]

-

Preparation of G6P-Supplemented Mueller-Hinton Agar (MHA): Prepare MHA according to the manufacturer's instructions and sterilize. Cool the molten MHA to 45-50°C in a water bath. Add a sterile G6P solution to the molten MHA to achieve a final concentration of 25 µg/mL.[7]

-

Preparation of this compound-Agar Plates: Prepare serial twofold dilutions of the this compound stock solution. For each concentration, add 1 part of the this compound dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) and pour into sterile petri dishes.[7] Allow the agar to solidify. Include a growth control plate containing G6P-supplemented MHA without any antibiotic.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension to achieve a final inoculum concentration of approximately 1-2 x 10⁷ CFU/mL.[7]

-

Inoculation: Spot the standardized bacterial inoculum onto the surface of the this compound-agar plates, from the lowest to the highest antibiotic concentration, and onto the growth control plate. Each spot should deliver approximately 10⁴ CFU.[7]

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7]

-

Reading and Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. The growth on the control plate should be confluent. Disregard a single colony or a faint haze.[7]

Disk Diffusion Method

The disk diffusion method is a simpler alternative for routine susceptibility testing.

Experimental Protocol:

-

Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the agar dilution method.

-

Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.

-

Disk Application: Aseptically apply a this compound disk containing 200 µg of this compound and 50 µg of G6P to the surface of the inoculated agar plate.[8][9]

-

Incubation: Incubate the plates at 37°C for 16 hours in ambient air.[8]

-

Reading and Interpretation: Measure the diameter of the zone of inhibition (ZOI) in millimeters. The interpretation of the results varies between CLSI and EUCAST guidelines. EUCAST recommends disregarding isolated colonies within the ZOI, while CLSI advises taking them into account.[8]

Broth Microdilution Method

While less favored for this compound, the broth microdilution method can be used to determine the MIC.